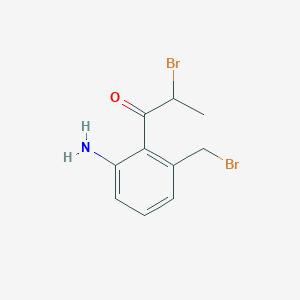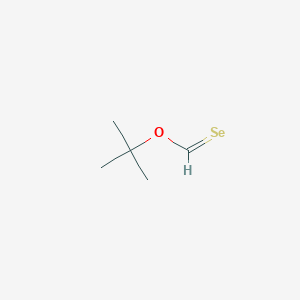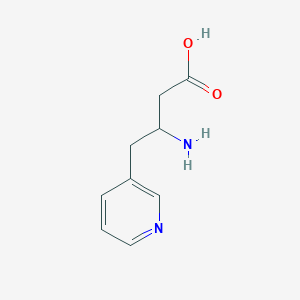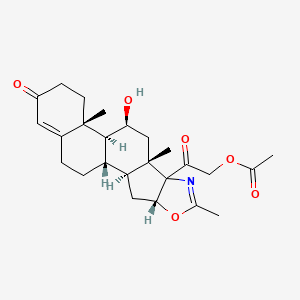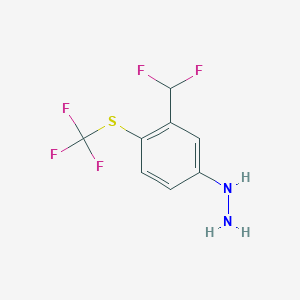
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Méthodes De Préparation
This can be achieved through radical trifluoromethylation and difluoromethylation processes . The hydrazine moiety is then introduced through a reaction with hydrazine derivatives under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety and fluorinated groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other fluorinated hydrazine derivatives, such as:
- 1-(3-(Difluoromethyl)-4-(trifluoromethyl)phenyl)hydrazine
- 1-(3-(Trifluoromethyl)-4-(difluoromethylthio)phenyl)hydrazine
These compounds share similar structural features but differ in the positioning and nature of the fluorinated groups. The unique combination of difluoromethyl and trifluoromethylthio groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7F5N2S |
|---|---|
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2S/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |
Clé InChI |
WYAOHBUNWUTJIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)C(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



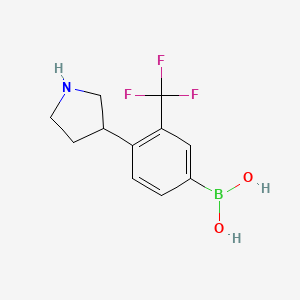
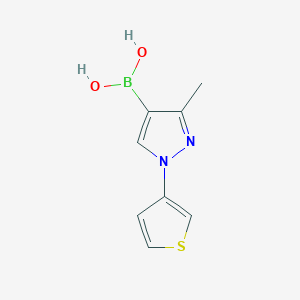

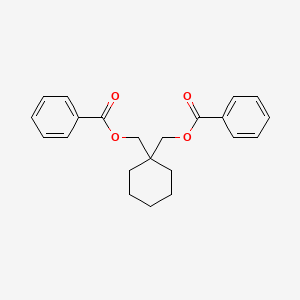

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
